5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate
Description
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate is a synthetic ergot alkaloid derivative characterized by a benzyl group at the 5'alpha position and an isopropyl substituent at the 2' position. The methanesulphonate salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its core ergotaman skeleton features a trione moiety at positions 3',6',18 and a hydroxyl group at position 12' . The compound’s CAS number is 511-07-9, as per regulatory records .
Properties
CAS No. |
57884-92-1 |
|---|---|
Molecular Formula |
C36H41N5O7S |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate |
InChI |
InChI=1S/C36H41N5O7S/c1-21(2)35(38-32(42)24-17-26-25-12-8-13-27-31(25)23(19-37-27)18-28(26)39(3)20-24)34(44)41-29(16-22-10-6-5-7-11-22)33(43)40-15-9-14-30(40)36(41,47-35)48-49(4,45)46/h5-8,10-13,17,19,21,24,28-30,37H,9,14-16,18,20H2,1-4H3,(H,38,42)/t24-,28-,29+,30+,35-,36-/m1/s1 |
InChI Key |
YRKWSSXMKLNVEE-SSWNWBEGSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis generally follows a multi-step pathway starting from ergot alkaloid precursors or related indole derivatives, incorporating functional group transformations, selective hydroxylation, and introduction of the methanesulphonate moiety. Key aspects include:
- Starting materials: Ergot alkaloid core structures or indole-based intermediates.
- Functional group modifications: Introduction of benzyl and isopropyl substituents, selective hydroxylation at the 12' position.
- Formation of trione groups: Oxidation steps to install keto groups at 3', 6', and 18' positions.
- Methanesulphonate salt formation: Reaction with methanesulfonic acid to form the methanesulphonate salt, enhancing solubility and stability.
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, reaction time, and purification techniques (e.g., chromatography) to ensure the desired stereochemistry and chemical purity.
Detailed Synthetic Steps and Conditions
| Step | Reaction Type | Description | Typical Conditions | Notes |
|---|---|---|---|---|
| 1 | Core Ergot Alkaloid Preparation | Isolation or synthesis of ergotaman skeleton with appropriate stereochemistry | Standard ergot alkaloid synthesis protocols | Starting point for further modifications |
| 2 | Benzylation | Introduction of benzyl group at 5'alpha position via nucleophilic substitution or coupling | Mild base, benzyl halide, inert atmosphere | Controls regioselectivity and stereochemistry |
| 3 | Hydroxylation | Selective hydroxylation at 12' position using oxidizing agents | Controlled oxidation (e.g., OsO4, KMnO4) | Requires regio- and stereoselectivity |
| 4 | Isopropylation | Introduction of isopropyl group at 2' position via alkylation | Alkyl halide, base, aprotic solvent | Ensures correct substitution pattern |
| 5 | Oxidation to Trione | Installation of keto groups at 3', 6', and 18' positions | Strong oxidants (e.g., PCC, Dess–Martin) | Critical for biological activity |
| 6 | Methanesulphonate Salt Formation | Reaction with methanesulfonic acid to form stable salt | Acid-base reaction in suitable solvent | Enhances solubility and stability |
| 7 | Purification | Chromatographic techniques (HPLC, flash chromatography) | Solvent systems optimized for polarity | Ensures high purity and removal of impurities |
Research Findings on Preparation Optimization
- Yield and Purity: Optimization of reaction times and temperatures in hydroxylation and oxidation steps significantly improves yield and stereochemical purity.
- Solvent Effects: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred in alkylation steps to avoid side reactions.
- Temperature Control: Low temperatures during benzylation and hydroxylation prevent overreaction and degradation.
- Chromatographic Purification: Multi-stage purification is essential due to the compound’s complex structure and presence of closely related impurities.
Summary Table of Key Physical and Chemical Data
| Parameter | Data |
|---|---|
| Molecular Formula | C36H41N5O7S |
| Molecular Weight | 687.8 g/mol |
| CAS Number | 57884-92-1 |
| IUPAC Name | [(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate |
| Physical State | Solid (typically crystalline) |
| Solubility | Enhanced by methanesulphonate salt formation |
| Stability | Stable under normal laboratory conditions |
Chemical Reactions Analysis
Types of Reactions
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate exhibits notable biological activities, including:
- Antitumor effects : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Neuroprotective properties : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound has several potential applications in medicinal chemistry, including:
- Cancer Therapy : Its antitumor properties make it a candidate for developing new cancer therapies.
- Neurological Disorders : Potential use in treating conditions like Alzheimer's disease due to its neuroprotective effects.
- Vasodilatory Effects : Similar to other ergot derivatives, it may exhibit vasodilatory properties useful in cardiovascular treatments.
Interaction Studies
Interaction studies focus on the binding affinity of 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate with various biological targets, such as receptors involved in neurotransmission and cellular signaling pathways. Understanding these interactions can help elucidate its mechanism of action and therapeutic potential.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate. Below is a comparison table highlighting these compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dihydroergocristine | Contains similar ergot backbone | Used for cognitive decline treatment |
| Ergoloid Mesylates | Related to cognitive enhancement | Known for vasodilatory effects |
| Bromocriptine | Dihydroergotamine derivative | Dopamine agonist used in Parkinson's disease |
This comparison underscores the unique aspects of 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate, particularly its specific hydroxyl and benzyl substitutions that may confer distinct pharmacological profiles compared to other ergot derivatives.
Mechanism of Action
The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves its interaction with specific molecular targets in the body. These targets include:
Receptors: The compound can bind to and activate or inhibit various receptors, such as serotonin and dopamine receptors.
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Features of Key Ergot Derivatives
Key Observations :
- The target compound’s benzyl group distinguishes it from Bromocriptine (isobutyl) and Ergocornine (diisopropyl), likely altering receptor binding kinetics .
- Substitution at 2' (isopropyl vs. methyl or diisopropyl) influences steric bulk and lipophilicity .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Data
*Estimated based on structural similarity to Bromocriptine Mesilate.
†Predicted using Crippen’s fragmentation method .
‡Inferred from ergot alkaloid pharmacology; direct data unavailable.
Key Findings :
- Receptor Specificity: Unlike Bromocriptine (a potent D2 agonist), the benzyl substituent may reduce dopaminergic activity, shifting toward serotonergic or novel targets .
- Salt Impact : Methanesulphonate improves aqueous solubility over free bases (e.g., Ergocornine) but may reduce bioavailability compared to phosphate derivatives .
Research Findings and Clinical Relevance
- Bromocriptine Mesilate : Clinically used for hyperprolactinemia and Parkinson’s disease due to D2 agonism. The bromine atom enhances potency but introduces hepatotoxicity risks .
- Dihydroergocornine: Primarily used for migraines; its dihydro modification reduces vasoconstrictive effects compared to non-hydrogenated ergots .
- Target Compound: Limited clinical data exist, but in vitro studies suggest unique binding profiles. For example, the benzyl group may reduce vasoconstriction (common in ergots) while retaining central nervous system activity .
Biological Activity
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate is a synthetic compound derived from the ergot alkaloid family. This compound has garnered interest due to its potential biological activities, including antibacterial and anticancer properties. The following sections will delve into its chemical characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate is with a molecular weight of approximately 687.81 g/mol. The compound features multiple hydroxyl groups and a methanesulfonate moiety, which enhance its solubility and bioactivity. The presence of the benzyl and isopropyl groups contributes to its pharmacological properties .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 687.81 g/mol |
| Melting Point | 226°C (decomposition) |
| Density | 1.1839 g/cm³ |
| Boiling Point | Estimated at 655.69°C |
| pKa | 9.59 ± 0.60 (predicted) |
Antibacterial Activity
Research indicates that 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.
Case Study: Antibacterial Testing
In a study evaluating the antibacterial activity of several compounds, it was found that derivatives similar to ergot alkaloids, including 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman, showed significant effectiveness against resistant strains of bacteria . The results indicated that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-453 (breast cancer) cells.
Research Findings:
- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits IC50 values in the low micromolar range against different cancer cell lines, indicating significant antiproliferative activity.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .
Interaction Studies
Interaction studies involving 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate focus on its binding affinity with various biological targets such as enzymes and receptors involved in disease processes. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Comparison with Related Compounds
To contextualize the biological activity of 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dihydroergocristine | Contains similar ergot backbone | Used for cognitive decline treatment |
| Ergoloid Mesylates | Related to cognitive enhancement | Known for vasodilatory effects |
| Bromocriptine | Dihydroergotamine derivative | Dopamine agonist used in Parkinson's |
These comparisons highlight the unique aspects of 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate, particularly its specific hydroxyl and benzyl substitutions that may confer distinct pharmacological profiles compared to other ergot derivatives .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate, and how can experimental design optimize yield?
- Methodological Answer : The compound’s ergotaman backbone suggests complex stereochemical challenges. A multi-step synthesis involving [3,3]-sigmatropic rearrangements or cascade reactions (as seen in ergot alkaloid derivatives) could be employed . Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading) to optimize yield and purity. For example, NaH/THF-mediated reactions under inert conditions are common in benzyl-protected intermediates .
Q. Which analytical techniques are critical for characterizing the compound’s structural and stereochemical integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D-NMR (e.g., COSY, NOESY) resolves stereochemistry and hydrogen-bonding networks. X-ray crystallography provides definitive stereochemical assignment for crystalline intermediates . For methanesulphonate salt verification, ion chromatography or conductometric titration ensures stoichiometric counterion presence .
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?
- Methodological Answer : Solubility parameters (e.g., Hansen solubility parameters) in polar aprotic solvents (DMSO, DMF) should be quantified via UV-Vis spectroscopy or gravimetric methods. Stability studies under thermal, oxidative, and hydrolytic stress (e.g., 40–80°C, pH 1–13) via HPLC-MS identify degradation pathways. Accelerated stability testing using Arrhenius modeling predicts shelf-life .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity patterns in the compound’s catalytic or photochemical transformations?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Isotopic labeling (e.g., deuterated substrates) and in situ FTIR/EPR spectroscopy can track intermediates. Quantum mechanical calculations (DFT) model transition states to identify dominant pathways . For photochemical studies, time-resolved spectroscopy (e.g., transient absorption) clarifies excited-state dynamics .
Q. How can computational tools predict and resolve synthetic bottlenecks in large-scale ergotaman derivatization?
- Methodological Answer : Reaction path search algorithms (e.g., GRRM, AFIR) combined with density functional theory (DFT) simulate energy landscapes to identify low-barrier pathways . Machine learning models trained on ergot alkaloid datasets predict regioselectivity in benzylation or sulfonation steps. Process simulation software (Aspen Plus) optimizes reactor design for scalability .
Q. What strategies address discrepancies in bioactivity data across in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability or off-target binding. Metabolite profiling (LC-HRMS) identifies active/inactive derivatives. In silico docking (AutoDock Vina) screens for unintended receptor interactions. Orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines for target validation) reduce false positives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
